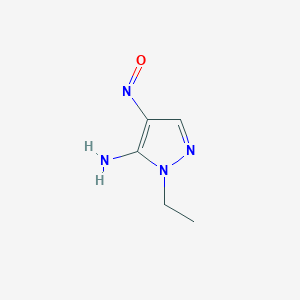

1-ethyl-4-nitroso-1H-pyrazol-5-amine

Description

The pyrazole (B372694) moiety is a privileged scaffold in drug discovery and a versatile building block in organic synthesis. nih.govnih.gov Its unique chemical properties, arising from the arrangement of its nitrogen atoms, allow for a wide range of functionalizations and applications. orientjchem.org The introduction of various substituents onto the pyrazole ring system dramatically influences its physical, chemical, and biological properties. nih.gov 1-ethyl-4-nitroso-1H-pyrazol-5-amine is a substituted pyrazole that incorporates an ethyl group at the N1 position, an amino group at C5, and a nitroso group at C4. Understanding this compound requires a foundational knowledge of the pyrazole class and the impact of its constituent functional groups.

Pyrazole derivatives form the core of a multitude of compounds with a broad spectrum of biological activities. rsc.orgproquest.com Their presence is noted in numerous FDA-approved drugs, highlighting their therapeutic importance. mdpi.comnih.gov The applications of pyrazoles span various fields, from pharmaceuticals to agrochemicals and material science. orientjchem.orglifechemicals.com

In medicinal chemistry, the pyrazole nucleus is a key component in drugs with diverse therapeutic actions, including:

Anti-inflammatory: Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core. nih.govresearchgate.net

Anticancer: Several kinase inhibitors used in cancer therapy, such as Crizotinib and Ruxolitinib, are based on pyrazole structures. nih.govmdpi.com

Analgesic and Antipyretic: Compounds like Antipyrine and Difenamizole demonstrate the long-standing use of pyrazoles for pain and fever relief. nih.govpharmaguideline.com

Antimicrobial and Antiviral: Pyrazole derivatives have been developed as potent agents against various bacteria, fungi, and viruses. nih.govacademicstrive.com

The versatility of the pyrazole ring allows for fine-tuning of its biological activity through the introduction of different substituents, making it a highly attractive scaffold for drug design and development. rsc.orgresearchgate.net

Table 1: Examples of Marketed Drugs Containing a Pyrazole Core

| Drug Name | Therapeutic Category |

| Celecoxib | Anti-inflammatory (COX-2 inhibitor) |

| Sildenafil | Erectile Dysfunction (PDE5 inhibitor) |

| Rimonabant | Anti-obesity (Cannabinoid receptor antagonist) |

| Fipronil | Insecticide |

| Stanozolol | Anabolic steroid |

| Zaleplon | Hypnotic (for insomnia) |

This table is generated based on information from multiple sources. nih.govlifechemicals.commdpi.com

Nitroso compounds are organic molecules containing the -N=O functional group. ontosight.ai When this group is attached to a heterocyclic ring, it can significantly influence the molecule's reactivity and biological properties. The introduction of a nitroso group into electron-rich heterocyclic systems is a known chemical transformation. nih.gov

The chemistry of nitroso compounds is characterized by their reactivity. ontosight.ai The nitroso group is a powerful electrophile and can participate in various reactions. at.ua In heterocyclic systems, C-nitroso compounds are often synthesized by the direct nitrosation of an activated ring position using agents like nitrous acid. nih.gov

From a biological standpoint, nitroso compounds are of interest due to their diverse activities. Some nitroso compounds have been investigated for their potential as therapeutic agents, while others are studied for their role in biological processes. ontosight.airesearchgate.net The reactivity of the nitroso group allows it to interact with biological nucleophiles, which can be the basis for its physiological effects. at.ua However, it is also important to note that some N-nitroso compounds are known carcinogens, which necessitates careful handling and evaluation of any new nitroso-containing molecule. aquigenbio.com

1-ethyl group: The ethyl group at the N1 position makes the molecule a specifically substituted pyrazole, preventing tautomerism that is possible in N-unsubstituted pyrazoles. nih.gov This substitution can also influence the molecule's solubility and interaction with biological targets.

5-amino group: The amino group (-NH2) at the C5 position is a strong electron-donating group. mdpi.com This group increases the electron density of the pyrazole ring, making it more susceptible to electrophilic attack. 5-aminopyrazoles are important synthetic intermediates and have been explored for a variety of biological activities, including as kinase inhibitors and antibacterial agents. mdpi.combeilstein-journals.org

4-nitroso group: The nitroso group (-N=O) at the C4 position is an electron-withdrawing group. Its presence on the electron-rich 5-aminopyrazole system creates an interesting electronic profile. The synthesis of 4-nitrosopyrazoles can often be achieved through the nitrosation of the corresponding pyrazole precursor. mdpi.com

The juxtaposition of the electron-donating amino group and the electron-withdrawing nitroso group on the pyrazole ring suggests a molecule with unique reactivity and potential for further chemical transformations. The electronic interplay between these groups can influence the aromaticity of the pyrazole ring and the reactivity of each substituent.

Table 2: Structural Features of this compound

| Feature | Description |

| Core Structure | Pyrazole |

| N1 Substituent | Ethyl (-CH2CH3) |

| C4 Substituent | Nitroso (-N=O) |

| C5 Substituent | Amino (-NH2) |

This structural arrangement places this compound within a class of highly functionalized pyrazoles. While detailed research findings on this specific molecule are not widely available in the public domain, its structure suggests it could be a valuable synthon in organic synthesis or a candidate for biological screening, based on the well-established importance of both aminopyrazoles and nitroso-functionalized heterocycles.

Structure

3D Structure

Properties

Molecular Formula |

C5H8N4O |

|---|---|

Molecular Weight |

140.14 g/mol |

IUPAC Name |

2-ethyl-4-nitrosopyrazol-3-amine |

InChI |

InChI=1S/C5H8N4O/c1-2-9-5(6)4(8-10)3-7-9/h3H,2,6H2,1H3 |

InChI Key |

DNWBJBVXTUSJGC-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=C(C=N1)N=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethyl 4 Nitroso 1h Pyrazol 5 Amine and Analogues

Direct Synthetic Routes to 1-ethyl-4-nitroso-1H-pyrazol-5-amine

Direct synthesis methods involve the introduction of the nitroso group onto a pre-formed 5-aminopyrazole core or building the ring system in a way that directly yields the target structure.

The nitrosation of electron-rich heterocyclic systems, such as pyrazoles, is a common method for introducing a nitroso group. nih.gov This electrophilic substitution is particularly effective on activated rings like 5-aminopyrazoles, where the amino group enhances the nucleophilicity of the C4 position.

A notable synthetic strategy involves the reaction of 5-amino-1H-pyrazole-4-carbaldehyde with sodium nitrite (B80452) (NaNO₂) in an acidic medium. researchgate.net Research has demonstrated that in a diluted acidic solution, such as ≤2 N HCl in methanol, the primary products are 5-amino-4-nitrosopyrazoles. researchgate.net This transformation occurs through a series of redox, formylation, and nitrosation reactions initiated by the sodium nitrite. researchgate.net The specific conditions, particularly the acid concentration, are crucial in directing the reaction's outcome. researchgate.net

Table 1: Nitrosation of 5-amino-1H-pyrazole-4-carbaldehyde

| Reactant | Reagent | Solvent System | Key Condition | Major Product |

| 5-amino-1H-pyrazole-4-carbaldehyde | Sodium Nitrite (NaNO₂) | HCl/Methanol | Diluted Acid (≤2 N HCl) | 5-amino-4-nitrosopyrazole |

While specific literature on the nitrosation of 5-amino-1,3-di-tert-butyl-1H-pyrazole-5-amine was not prominently available in the search results, the general principles of pyrazole (B372694) nitrosation apply. The electron-donating effects of the alkyl groups (tert-butyl) on the pyrazole ring would be expected to activate the ring towards electrophilic attack by a nitrosating agent. The reaction of 5-aminopyrazoles with nitrosating agents like sodium nitrite in an acidic environment is a well-established method for producing 4-nitrosopyrazoles. researchgate.net

The fundamental synthesis of the pyrazole ring often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.govmdpi.combeilstein-journals.orgnih.gov This is famously known as the Knorr pyrazole synthesis. beilstein-journals.org To obtain a 4-nitroso-5-aminopyrazole directly from cyclocondensation, the starting materials would need to contain the pre-installed nitrogen and oxygen functionalities. For instance, the cyclization of 2-hydroxyimino-1,3-dicarbonyl compounds with hydrazines is a known route to obtain 4-nitrosopyrazoles. researchgate.net

Table 2: General Cyclocondensation for Pyrazole Synthesis

| 1,3-Dielectrophile Component | Hydrazine Component | Product |

| 1,3-Dicarbonyl Compound | Substituted Hydrazine | Substituted Pyrazole |

| α,β-Unsaturated Carbonyl | Substituted Hydrazine | Substituted Pyrazole |

| 2-Hydroxyimino-1,3-diketone | Substituted Hydrazine | 4-Nitrosopyrazole |

Nitrosation Reactions of 5-Aminopyrazoles

Telescoping Synthesis of 5-Amino-4-nitroso-1-alkyl-1H-pyrazole Salts

Telescoping, or one-pot, synthesis offers an efficient and cost-effective route to complex molecules by minimizing intermediate isolation steps. A patented process describes such a synthesis for 5-amino-4-nitroso-1-alkyl-1H-pyrazole salts, which are valuable intermediates, for example, in the manufacturing of dyes. google.comgoogle.comwipo.int

This multi-step, single-pot process begins with the N-alkylation of 3,5-dibromo-4-nitropyrazole. google.com This precursor is a stable, crystalline solid. chemscene.comnih.gov The alkylation specifically targets the N1 position of the pyrazole ring. Following the initial alkylation, a series of subsequent reactions, including amination and reduction of the nitro group followed by nitrosation, would lead to the final 5-amino-4-nitroso-1-alkyl-1H-pyrazole salt, all within a single, streamlined process. google.comgoogle.com The process is designed to be high-yielding and straightforward. google.com

Table 3: Key Stages in Telescoping Synthesis

| Step | Precursor | Key Transformation | Intermediate/Product Class |

| 1 | 3,5-Dibromo-4-nitropyrazole | N-Alkylation at the 1-position | N-substituted 3,5-dibromo-4-nitropyrazoles |

| 2 | N-substituted 3,5-dibromo-4-nitropyrazoles | Amination/Reduction/Nitrosation | 5-amino-4-nitroso-1-alkyl-1H-pyrazole salt |

Amination of N-Substituted 3,5-Dibromo-4-nitropyrazoles

The amination of highly functionalized pyrazoles, such as N-substituted 3,5-dibromo-4-nitropyrazoles, serves as a critical step in creating complex pyrazole derivatives. Research into the reactions of these compounds shows that N-substituted 3,4-dinitropyrazoles can undergo nucleophilic substitution with various S-, O-, and N-nucleophiles. This substitution typically occurs regioselectively at specific positions on the pyrazole ring. researchgate.net For instance, the reaction of 2-chloromethylthiirane with 3,5-dibromo-4-nitropyrazole in the presence of a base can lead to N-alkylation, demonstrating the reactivity of the ring's nitrogen. researchgate.net While direct amination of the 5-position is a complex procedure, the general reactivity of such nitrated and halogenated pyrazoles with nucleophiles provides a foundational basis for developing pathways to amino-substituted pyrazoles.

Catalytic Hydrogenation in Multi-step Synthesis

Catalytic hydrogenation is a pivotal technique in the synthesis of pyrazole compounds, particularly for the reduction of nitro groups to amines. A process has been developed for preparing pyrazoles through the cyclization of hydrazone-substituted α,β-unsaturated carbonyl compounds, which are reacted with hydrogen in the presence of a hydrogenation catalyst and an acid. google.comgoogle.com This method highlights the use of hydrogen as a cost-effective and clean reducing agent. google.com

In the context of producing amino-pyrazoles, catalytic hydrogenation is frequently employed to reduce a nitro group precursor. For example, 4-aminopyrazol-5-ols have been synthesized via the catalytic hydrogenation of 4-hydroxyiminopyrazol-5-ones using a Pd/C catalyst. mdpi.comresearchgate.net This approach is often preferred for its efficiency and the ability to facilitate the isolation of the resulting amine salts. mdpi.comresearchgate.net Furthermore, ruthenium(II) complexes bearing protic pyrazole ligands have been shown to catalyze both transfer hydrogenation and direct hydrogenation of various functional groups, indicating the broad applicability of catalytic methods in pyrazole chemistry. nih.gov

Selection and Role of Nitroso Sources (e.g., 3-methylbutyl nitrite, tert-butylnitrite)

The introduction of a nitroso group at the C4 position of the pyrazole ring is a key transformation. This is achieved through electrophilic attack by nitrosating agents on electron-rich heterocyclic systems like pyrazoles. nih.gov Alkyl nitrites are powerful nitrosating agents that can be used under mild conditions. nih.gov

tert-Butyl nitrite (TBN) is a versatile and frequently used reagent for such transformations. rsc.org It is favored for its commercial availability, ease of handling, and good solubility. rsc.org TBN is effective for the N-nitrosation of secondary amines and can also be used for C-nitration of phenols and C-nitrosation of imidazoheterocycles under catalyst-free conditions. rsc.org A key advantage of TBN is that its byproduct, tert-butanol, is less reactive compared to the primary alcohols generated from other alkyl nitrites like n-butyl nitrite or isoamyl nitrite (3-methylbutyl nitrite). rsc.org TBN has also been identified as a radical initiator and N-O fragment donor in the synthesis of isoxazole/isoxazoline structures. nih.gov

3-methylbutyl nitrite (isoamyl nitrite) is another effective nitroso source. Studies comparing various alkyl nitrites have shown that isoamyl nitrite can provide desired nitroso products in yields comparable to TBN. rsc.org

The general method for creating 4-nitrosopyrazoles often involves the cyclization of 2-hydroxyimino-1,3-diketones with hydrazines or the direct nitrosation of a pre-formed pyrazole ring. researchgate.net The choice of nitrosating agent can be critical for reaction efficiency and byproduct management. rsc.org

Intermediate Formation Strategies for Substituted Pyrazoles

The construction of the pyrazole ring itself is the foundational step, with subsequent modifications leading to the desired substitution pattern.

Utilization of Hydrazine Derivatives in Pyrazole Core Construction

The most prominent method for constructing the pyrazole core is the cyclocondensation reaction between a hydrazine derivative and a 1,3-biselectrophilic compound. nih.govmdpi.com This approach is versatile and allows for the synthesis of a wide range of polysubstituted pyrazoles. mdpi.com

The key components in this synthesis are:

Hydrazine Derivatives : Simple hydrazine or substituted hydrazines (e.g., phenylhydrazine) act as the bidentate nucleophile, providing the two adjacent nitrogen atoms of the pyrazole ring. nih.govmdpi.com

1,3-Difunctional Systems : These include 1,3-diketones, α,β-unsaturated ketones, and acetylenic ketones, which provide the three-carbon backbone of the ring. nih.govmdpi.com

The reaction between a 1,3-dicarbonyl compound and a hydrazine derivative is a straightforward and rapid method for obtaining polysubstituted pyrazoles. mdpi.com Similarly, the reaction of α,β-unsaturated nitriles with hydrazine derivatives can directly yield 5-aminopyrazoles. mdpi.com

| Precursor Type | General Structure | Resulting Pyrazole Feature |

|---|---|---|

| 1,3-Diketone | R1-CO-CH2-CO-R2 | Polysubstituted Pyrazole |

| α,β-Unsaturated Ketone | R1-CO-CH=CH-R2 | Pyrazoline (requires subsequent oxidation) |

| Acetylenic Ketone | R1-CO-C≡C-R2 | Mixture of pyrazole regioisomers |

| α,β-Unsaturated Nitrile | R1-C(CN)=CH-X | 5-Aminopyrazole |

Synthesis of N-nitroso Pyrazolines and Subsequent Transformations

The cyclocondensation of an α,β-ethylenic ketone with a hydrazine derivative often results in the formation of a pyrazoline intermediate. nih.gov These pyrazolines can be N-nitrosated to form N-nitroso pyrazolines. Such compounds have been synthesized from in-situ generated difluoromethyldiazomethane and tert-butyl nitrite, for example. amanote.comresearchgate.net These N-nitroso intermediates can then be transformed into the corresponding aromatic pyrazoles. This transformation typically involves an oxidation or elimination step to introduce the second double bond into the five-membered ring. nih.gov This two-step process of pyrazoline formation followed by oxidation or transformation is a common strategy to achieve the final pyrazole structure. mdpi.com

Advancements in Green Chemistry Protocols for Pyrazole Synthesis

In recent years, significant efforts have been directed towards developing more environmentally friendly methods for pyrazole synthesis to reduce the use of hazardous reagents and solvents. benthamdirect.comthieme-connect.com These green protocols often lead to higher efficiency, easier workup, and lower environmental impact. researchgate.netthieme-connect.com

Key green chemistry strategies include:

Aqueous Media : Using water as a solvent is highly desirable as it is inexpensive, non-toxic, and environmentally benign. researchgate.netthieme-connect.com Many multicomponent reactions for pyrazole synthesis have been successfully adapted to aqueous conditions. researchgate.net

Microwave and Ultrasound Assistance : These techniques can significantly reduce reaction times and improve yields by providing efficient energy transfer. researchgate.netnih.gov For example, the synthesis of pyrano[2,3-c]pyrazoles has been achieved via a four-component reaction under ultrasound irradiation at room temperature. researchgate.net Comparing conventional heating with microwave irradiation for the synthesis of pyrano[2,3-c]pyrazole derivatives showed a dramatic reduction in reaction time from 1.4 hours to just 25 minutes, with an increased yield. nih.gov

Solvent-Free Reactions : Conducting reactions without a solvent minimizes waste and simplifies product purification. thieme-connect.comthieme-connect.com

Use of Green Catalysts : Heterogeneous catalysts, which can be easily recovered and reused, are a cornerstone of green synthesis. researchgate.net Examples include magnetic nano-[CoFe2O4] and cyanuric acid. researchgate.netnih.gov

| Parameter | Conventional Method | Green Chemistry Protocol |

|---|---|---|

| Solvent | Often toxic, volatile organic solvents | Water, ethanol-water mixtures, or solvent-free researchgate.netnih.gov |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, ultrasound researchgate.netnih.gov |

| Reaction Time | Often hours | Minutes to shorter hours nih.gov |

| Catalyst | Homogeneous acids/bases | Reusable heterogeneous catalysts, biocatalysts researchgate.netnih.gov |

| Byproducts | Often significant | Minimized (high atom economy) |

These modern approaches align with the principles of green chemistry by improving efficiency and reducing the environmental footprint of pyrazole synthesis. benthamdirect.com

Chemical Reactivity and Transformation Mechanisms of 1 Ethyl 4 Nitroso 1h Pyrazol 5 Amine

Reactivity Profile of the Nitroso Group

The nitroso group (-N=O) is a versatile functional group known for its diverse reactivity, participating in various reactions including reductions, cycloadditions, and acting as a directing or protective group.

The introduction of a nitroso group onto a pyrazole (B372694) ring can theoretically occur at a carbon atom (C-nitrosation) or a nitrogen atom (N-nitrosation). The regioselectivity of this reaction is governed by the electronic properties of the pyrazole ring and the reaction conditions. In the case of 1-ethyl-5-aminopyrazole, the nitrosation occurs at the C4 position, a C-nitrosation, rather than at the N1-position or the exocyclic amino group.

The mechanism of nitrosation typically involves an electrophilic nitrosating agent, such as the nitrosonium ion (NO⁺), which is generated from nitrous acid in an acidic medium. wikipedia.org The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The outcome of the reaction—C-nitrosation versus N-nitrosation—depends on the relative nucleophilicity of the ring carbons and nitrogens.

In the context of 1-ethyl-5-aminopyrazole, the amino group at the C5 position is a strong activating group, directing electrophilic attack to the ortho (C4) and para (N1, though already substituted) positions. The powerful electron-donating effect of the amino group significantly increases the electron density at the C4 position, making it the most nucleophilic site on the ring for electrophilic attack by the nitrosonium ion. While the pyrazole ring nitrogens are also nucleophilic, the N1 position is already occupied by an ethyl group. The N2 nitrogen's lone pair is involved in the aromatic sextet, making it less available for reaction.

Conversely, direct N-nitrosation of the pyrazole ring would disrupt the aromaticity and is generally less favorable. researchgate.net N-nitrosation of the exocyclic amino group can also occur to form a nitrosamine, but under the conditions for aromatic nitrosation, C-nitrosation is the kinetically and thermodynamically favored pathway for activated pyrazoles. Studies on other heterocyclic systems have shown that C-nitrosation is favored on electron-rich aromatic rings. nih.gov

Factors Favoring C-Nitrosation at the C4 Position:

| Factor | Description |

|---|---|

| Activating Group | The strong electron-donating amino group at C5 enhances the nucleophilicity of the C4 position. |

| Aromaticity | C-nitrosation preserves the aromaticity of the pyrazole ring, which is energetically favorable. |

| Steric Hindrance | The N1 position is blocked by an ethyl group, preventing N-nitrosation at this site. |

While not a conventional protecting group, the nitroso moiety at the C4 position can indirectly influence the reactivity of the adjacent C5-amino group, thereby serving a quasi-protective role in certain synthetic transformations. The electron-withdrawing nature of the nitroso group can decrease the nucleophilicity of the amino group, making it less susceptible to reactions such as acylation or alkylation.

This deactivating effect can be advantageous in multistep syntheses where selective functionalization of other parts of the molecule is desired. For instance, if a reaction requires a nucleophilic attack from another site in the molecule, the diminished reactivity of the C5-amino group due to the neighboring nitroso group could prevent unwanted side reactions.

Furthermore, a related concept involves the use of a nitro group as a protecting group for amines, which is subsequently removed under reductive conditions. acs.org A similar strategy could be envisioned for the nitroso group. The nitroso group can be introduced to modulate the amine's reactivity and then be reduced to an amino group (as discussed in the next section) or potentially removed under specific conditions, thus restoring the original amine functionality.

The reduction of a nitroso group to a primary amino group is a well-established transformation in organic synthesis. researchgate.netwikipedia.org This reaction is a crucial step for converting 1-ethyl-4-nitroso-1H-pyrazol-5-amine into the corresponding 1-ethyl-1H-pyrazole-4,5-diamine. The diamine product is a valuable building block for the synthesis of fused heterocyclic systems and other complex molecules.

The reduction can be achieved using a variety of reducing agents, and the pathway typically proceeds through a hydroxylamine (B1172632) intermediate.

Common Reducing Agents for Nitroso to Amine Conversion:

| Reducing Agent | Conditions | Comments |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | A common and clean method, often providing high yields. |

| Metal/Acid Systems | Sn/HCl, Fe/HCl, Zn/CH₃COOH | Classical methods, though workup can be more complex. |

| Hydrazine (B178648) Hydrate | In the presence of a catalyst (e.g., FeCl₃) | Effective for a range of functional groups. researchgate.net |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or alcoholic solutions | A mild reducing agent often used for nitro and nitroso compounds. |

| Trichlorosilane (HSiCl₃) | With an organic base | A chemoselective method for reducing nitro groups that can also be applied to nitroso compounds. google.com |

The general mechanism for the reduction involves a six-electron transfer. The nitroso group is first reduced to a hydroxylamine, which is then further reduced to the amine.

Reaction Pathway: R-N=O (Nitroso) + 2e⁻ + 2H⁺ → R-NHOH (Hydroxylamine) R-NHOH (Hydroxylamine) + 2e⁻ + 2H⁺ → R-NH₂ (Amine) + H₂O

The choice of reducing agent can be critical to avoid over-reduction or the reduction of other sensitive functional groups within the molecule. For this compound, a mild and selective reducing agent would be preferable to preserve the pyrazole ring and the existing amino group.

While this compound itself is a nitrosoaromatic compound, the chemistry of nitrosoalkenes provides a relevant analogue for understanding the reactivity of the nitroso group, particularly in cycloaddition and conjugate addition reactions. Nitroso compounds are potent dienophiles in hetero-Diels-Alder reactions, reacting with 1,3-dienes to form 3,6-dihydro-1,2-oxazines. nih.govnih.govacs.org This reaction is a powerful tool for the synthesis of six-membered nitrogen- and oxygen-containing heterocycles. researchgate.net

In a hypothetical scenario, if a dienyl side chain were present on the pyrazole, an intramolecular hetero-Diels-Alder reaction could be envisioned. More broadly, the electrophilic nature of the nitrogen atom in the nitroso group makes it susceptible to attack by nucleophiles.

Conjugated nitrosoalkenes can act as Michael acceptors, undergoing conjugate addition with various nucleophiles. beilstein-journals.orgacs.orgresearchgate.net This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the position beta to the nitroso group. This type of reactivity highlights the electrophilic character of the carbon backbone attached to the nitroso group, a feature that could be exploited in appropriately designed pyrazole systems.

Reactivity Profile of the Amino Group

The 5-amino group of this compound is a key site for functionalization. Its nucleophilic character allows for a variety of chemical transformations, enabling the synthesis of a diverse range of pyrazole derivatives. nih.gov

The 5-amino group can undergo regioselective reactions with various electrophiles. Due to the electronic influence of the pyrazole ring and the adjacent nitroso group, the reactivity of this amine is modulated, but it remains a potent nucleophile. chim.it

Examples of Regioselective Functionalization Reactions:

| Reaction Type | Reagent | Product Type |

| Acylation | Acyl chlorides, anhydrides | Amides |

| Sulfonylation | Sulfonyl chlorides | Sulfonamides |

| Alkylation | Alkyl halides | Secondary or tertiary amines |

| Condensation | Aldehydes, ketones | Imines (Schiff bases) |

| Diazotization | Nitrous acid (followed by coupling) | Azo compounds |

The synthesis of fused pyrazole heterocycles often utilizes the 5-amino group as a key nucleophile. For instance, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrazolo[3,4-b]pyridines. beilstein-journals.org Similarly, multicomponent reactions involving 5-aminopyrazoles are a powerful strategy for the regioselective synthesis of fused systems like pyrazolo[1,5-a]quinazolines. beilstein-journals.org

The regioselectivity of these reactions is often high, with the exocyclic 5-amino group being the primary site of attack due to its greater nucleophilicity compared to the ring nitrogen atoms, whose lone pairs contribute to the aromatic system. chim.ithelsinki.fi The presence of the N-ethyl group at the N1 position further ensures that reactions occur at the C5-amino group rather than at a ring nitrogen.

Comparative Nucleophilicity of Amine Groups on the Pyrazole Scaffold

The pyrazole scaffold, particularly in 5-aminopyrazole derivatives like this compound, presents multiple nucleophilic centers. The reactivity of these centers, which include the exocyclic amino group (at C5) and the pyridine-like endocyclic nitrogen atom (N2), is modulated by the electronic and steric effects of the substituents on the ring. nih.gov Generally, the exocyclic amino group and the endocyclic ring nitrogen can both act as nucleophiles. mdpi.com

Studies on similarly structured aminopyrazoles have shown that the relative nucleophilicity of these sites can be selectively exploited. For instance, in pyrazole cores substituted with both a primary aromatic-like amine and a secondary alkylamine, the secondary amine is significantly more nucleophilic and can be selectively alkylated, leaving the primary amino group unaffected. acs.org In the case of this compound, the primary amine at C5 is the principal site for many reactions. However, the pyridine-like N2 atom also possesses nucleophilic character. researchgate.net

The electronic nature of the substituents plays a crucial role. Electron-donating groups on the pyrazole ring tend to increase the basicity and nucleophilicity of the ring nitrogens. nih.gov Conversely, the electron-withdrawing nature of the nitroso group at the C4 position in this compound decreases the electron density of the ring, thereby reducing the nucleophilicity of the endocyclic N2 atom and making the exocyclic C5-amino group the more probable site for electrophilic attack. In an acidic medium, protonation is more likely to occur at the ring nitrogen, which can direct reactions toward the exocyclic amino group. nih.gov

| Nucleophilic Center | Relative Reactivity Driver | Expected Outcome of Electrophilic Attack |

| Exocyclic C5-NH2 | Primary amine, influenced by electronic effects of C4-NO group. | Primary site for reactions like acylation, condensation, and diazotization. |

| Endocyclic N2 | Pyridine-like nitrogen. Nucleophilicity is reduced by the C4-NO group. | Can participate in reactions under specific conditions, but generally less reactive than the C5-NH2. |

Diazotization Reactions and Subsequent Trapping of Intermediates

The primary amino group at the C5 position of this compound is susceptible to diazotization. This reaction involves treating the amine with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to convert the amino group into a diazonium salt. organic-chemistry.org These pyrazolyl-5-diazonium salts are often unstable but serve as valuable intermediates in organic synthesis. researchgate.net

The fate of the diazonium intermediate is highly dependent on the reaction conditions and the molecular structure. researchgate.net For 5-aminopyrazoles with a substituent at the C4 position that is amenable to electrophilic attack, the diazotization can be followed by an intramolecular azo coupling reaction. This cyclization leads to the formation of fused heterocyclic systems, such as pyrazolo[3,4-c]cinnolines. researchgate.net

Alternatively, the diazonium group can be trapped by various nucleophiles or undergo substitution reactions. For example, in the Sandmeyer reaction, the diazonium group can be replaced by halides. It is also possible to isolate stable azo compounds if the diazonium salt is coupled with other aromatic compounds. researchgate.net The choice of acid and solvent can significantly affect the product distribution, leading to different ratios of cyclized products, substituted pyrazoles, or stable azo compounds. researchgate.net Another method to handle potentially unstable diazonium compounds is to trap them in situ with a secondary amine to form more stable triazene (B1217601) derivatives. researchgate.net

| Reagents | Key Intermediate | Potential Products | Reference |

| NaNO2, Acetic Acid | Pyrazolyl-5-diazonium salt | Intramolecular cyclization to form a fused ring system (e.g., Pyrazolo[3,4-c]cinnoline) | researchgate.net |

| 1) NaNO2, H2SO42) Aromatic coupling partner (e.g., 2-hydroxynaphthyl) | Pyrazolyl-5-diazonium salt | Stable azo compounds via intermolecular coupling | researchgate.net |

| NaNO2, HCl | Pyrazolyl-5-diazonium salt | Replacement of N2+ with Cl (Sandmeyer-type reaction) or formation of pyrazolotriazinone | researchgate.net |

Condensation Reactions with the Amino Group

The C5-amino group of this compound can readily undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones. kazanmedjournal.ru This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an imine, commonly known as a Schiff base. researchgate.net

These condensation reactions are fundamental for building more complex molecular architectures. For instance, the reaction of 5-amino-4-nitrosopyrazoles with the Vilsmeier reagent (a source of a formylating agent) can initiate a sequence of reactions leading to the formation of fused ring systems like imidazo[4,5-c]pyrazoles or pyrazolo[3,4-d]pyrimidines. researchgate.net Similarly, multicomponent reactions involving 5-aminopyrazoles, aldehydes, and active methylene (B1212753) compounds can lead to the synthesis of diverse fused heterocyclic systems, such as pyrazolopyridines. scienceopen.comresearchgate.net The resulting imine intermediates from these condensations are often not isolated but undergo spontaneous intramolecular cyclization.

| Reactant | Reaction Type | Product/Intermediate |

| Aromatic Aldehydes (e.g., 4-nitrobenzaldehyde) | Schiff Base Formation | Imine derivative |

| Vilsmeier Reagent (HCONH2/POCl3) | Condensation/Cyclization | Fused heterocycles (e.g., Imidazo[4,5-c]pyrazoles) |

| Aldehydes and Active Methylene Compounds (e.g., 1,3-cyclohexanediones) | Multicomponent Condensation/Cyclization | Fused Pyridine (B92270) Rings (e.g., Pyrazolo[5,4-b]pyridines) |

Transformations of the Pyrazole Ring System

Diversification and Derivatization at Pyrazole Ring Positions

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, which preferentially occurs at the C4 position in the absence of a substituent. nih.govchim.it In the precursor to this compound, the C4 position would be the primary site for reactions like nitration or halogenation. The introduction of the nitroso group at C4 occupies this reactive site.

Further derivatization can be achieved by modifying the existing substituents. The nitroso group itself can be a site for chemical transformation. For example, N-substituted 3,5-dimethyl-4-nitroso-1H-pyrazoles can be oxidized to the corresponding 4-nitro derivatives or reduced to form 4-aminopyrazoles. kazanmedjournal.ru This newly formed amino group can then undergo further reactions, such as acylation or diazotization, providing a pathway to a wide range of functionalized pyrazoles. kazanmedjournal.ru The C5-amino group can also be modified through various reactions, as detailed in the previous sections, contributing to the structural diversity of compounds derived from this scaffold.

Exploration of Ring-Opening Mechanisms in Related Pyrazole Derivatives

While the pyrazole ring is generally stable, certain substituted pyrazoles can undergo ring-opening reactions under specific conditions. These transformations often proceed through high-energy intermediates and lead to the formation of acyclic compounds, which can sometimes re-cyclize to form different heterocyclic systems.

For example, the thermolysis of 5-azidopyrazoles, which are structurally related to 5-aminopyrazoles, is known to proceed with the loss of nitrogen gas to form a transient nitrene intermediate. mdpi.compreprints.org This nitrene can then induce the fragmentation of the pyrazole ring, leading to the formation of an acyclic cyano-containing compound. mdpi.compreprints.org In another example, the oxidative ring-opening of 1H-pyrazol-5-amines using reagents like phenyliodine(III) diacetate (PIDA) can yield 3-diazenylacrylonitrile derivatives under mild, transition-metal-free conditions. researchgate.net These ring-opened products can then serve as precursors for domino cyclization reactions to construct more complex scaffolds. researchgate.net Theoretical studies on related pyrazabole (B96842) systems also indicate that ring-opening can be initiated by nucleophilic attack, for instance, by amines. scholaris.ca

| Pyrazole Derivative | Conditions/Reagents | Key Intermediate | Ring-Opened Product |

| 5-Azido-4-nitropyrazole | Thermolysis (heating in acid) | Nitrene | Acyclic nitrile |

| 1H-Pyrazol-5-amine | Phenyliodine(III) diacetate (PIDA) | Hydroxylamine intermediate | 3-Diazenylacrylonitrile derivative |

| Pyrazabole | Amines (Theoretical) | N/A | Pyrazolylboranes |

Cyclization Reactions Leading to Fused Heterocycles (e.g., Imidazo[4,5-c]pyrazoles, Pyrazolo[3,4-d]pyrimidines)

The this compound scaffold is an excellent precursor for the synthesis of fused heterocyclic systems due to the ortho-relationship of the amino and nitroso groups. These functional groups can act as the components of a 1,2-diamine equivalent after reduction of the nitroso group, or participate in cyclocondensation reactions to form an adjacent six-membered or five-membered ring.

Imidazo[4,5-c]pyrazoles: These fused systems can be synthesized from 5-aminopyrazole precursors. One approach involves a copper-catalyzed N'-(4-halopyrazol-5-yl)amidine cyclization. acs.orgnih.gov A more direct route from 5-amino-4-nitrosopyrazoles involves a one-pot acid-catalyzed cyclization with the Vilsmeier reagent. researchgate.net

Pyrazolo[3,4-d]pyrimidines: This is a very common and important class of fused heterocycles synthesized from 5-aminopyrazoles. A standard method involves the cyclization of a 5-amino-1H-pyrazole-4-carbonitrile with formic acid to yield the pyrazolo[3,4-d]pyrimidin-4-ol scaffold. nih.gov Alternatively, cyclization of an ortho-amino ester of pyrazole with various nitriles can produce a diverse library of 6-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-ones. nih.gov These reactions can often be accelerated using microwave irradiation. nih.gov The 5-amino-4-nitroso functionality can also be converted and cyclized to form these pyrimidine (B1678525) rings, which are structural analogs of purines and often exhibit significant biological activity. researchgate.net

| Starting Material Type | Reagents for Cyclization | Fused Heterocycle Product |

| 5-Amino-4-nitrosopyrazole | Vilsmeier Reagent (HCONH2/POCl3) | Imidazo[4,5-c]pyrazole |

| 5-Amino-1H-pyrazole-4-carbonitrile | Formic Acid | Pyrazolo[3,4-d]pyrimidin-4-ol |

| 5-Amino-1H-pyrazole-4-carboxylate | Aliphatic/Aromatic Nitriles | 6-Substituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one |

Palladium-Catalyzed Cross-Coupling Reactions in the Context of Substituted Pyrazoles

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, etc.) bonds with high efficiency and selectivity. nih.govyoutube.com While direct studies on the participation of this compound in such reactions are not extensively documented in publicly available literature, the reactivity of the substituted pyrazole core in various palladium-catalyzed transformations provides a strong basis for understanding its potential synthetic utility. The presence of amino and nitroso substituents, along with the pyrazole ring itself, offers multiple sites for potential functionalization.

The general mechanism for many palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, involves a catalytic cycle that includes oxidative addition, transmetalation (for coupling reactions involving organometallic reagents), and reductive elimination. youtube.com The specific outcome and efficiency of these reactions are highly dependent on the nature of the substrates, the palladium catalyst (including the choice of ligands), the base, and the reaction conditions. acs.org

In the context of pyrazoles, palladium-catalyzed cross-coupling is a well-established method for introducing a wide range of substituents onto the pyrazole ring. rsc.orgnih.gov Typically, these reactions involve a halogenated pyrazole (e.g., bromo- or iodo-pyrazole) as the electrophilic partner. rsc.orgrsc.org For a molecule like this compound, a preliminary halogenation step, likely at the 3- or 4-position (if the nitroso group were not present), would be necessary to enable its participation in standard cross-coupling protocols.

One of the most widely used palladium-catalyzed reactions for the functionalization of heteroaromatics is the Suzuki-Miyaura coupling, which forms a C-C bond between an organoboron reagent and an organic halide. rsc.org The reaction of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids using a palladium catalyst has been shown to be an effective method for the synthesis of 4-substituted pyrazole derivatives. rsc.org This suggests that a halogenated derivative of 1-ethyl-1H-pyrazol-5-amine could similarly undergo Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction that forms a C-N bond between an aryl or heteroaryl halide and an amine. rsc.org This reaction could be envisioned in two ways for a molecule related to this compound. A halogenated pyrazole could be coupled with an external amine, or the amino group of the pyrazole itself could potentially act as the nucleophile in a reaction with an aryl or heteroaryl halide. The success of such reactions often relies on the careful selection of the palladium catalyst and ligands to overcome challenges associated with the coupling of nitrogen-rich heterocycles. rsc.org

The reactivity of substituted pyrazoles in palladium-catalyzed reactions can be influenced by the electronic properties of the substituents. The amino group at the 5-position is an electron-donating group, which can affect the reactivity of the pyrazole ring. The nitroso group at the 4-position is an electron-withdrawing group. The interplay of these substituents would influence the electron density of the pyrazole core and, consequently, its reactivity in oxidative addition and other steps of the catalytic cycle.

Below are illustrative tables of conditions for palladium-catalyzed cross-coupling reactions involving substituted pyrazoles, drawn from the broader literature to indicate typical reaction parameters.

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Bromopyrazoles

| Entry | Pyrazole Substrate | Boronic Acid | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 4-Bromo-1-phenyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 85 |

| 2 | 3-Bromo-1H-pyrazole | 3-Fluorobenzeneboronic acid | P2 (precatalyst) (2) | SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 75 |

Table 2: Illustrative Conditions for Buchwald-Hartwig Amination with Halogenated Pyrazoles

| Entry | Pyrazole Substrate | Amine | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole | Morpholine | [Pd(cinnamyl)Cl]₂ (2) | JosiPhos CyPF-tBu | NaOtBu | Toluene | 100 | 75 |

These examples highlight the versatility of palladium catalysis in modifying the pyrazole scaffold. While direct experimental data for this compound is lacking, the established reactivity of related pyrazoles provides a strong predictive framework for its potential transformations. Future research could explore the direct C-H activation of the pyrazole ring or the transformation of the nitroso group to expand the synthetic utility of this compound in palladium-catalyzed reactions.

Spectroscopic Characterization Methodologies for 1 Ethyl 4 Nitroso 1h Pyrazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 1-ethyl-4-nitroso-1H-pyrazol-5-amine , the ¹H NMR spectrum is expected to show distinct signals corresponding to the ethyl group protons (a quartet for the methylene (B1212753), -CH₂-, and a triplet for the methyl, -CH₃-, protons), a signal for the amine (-NH₂) protons, and a signal for the C3-proton on the pyrazole (B372694) ring. The chemical shifts (δ) of these protons would be influenced by the electronic effects of the nitroso and amino groups, as well as the pyrazole ring itself. Spin-spin coupling between adjacent protons would provide further structural confirmation.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| -CH₃ (ethyl) | ~1.3 | Triplet | ~7 Hz |

| -CH₂ (ethyl) | ~4.0 | Quartet | ~7 Hz |

| -NH₂ | Variable | Broad Singlet | N/A |

| C3-H | ~7.5-8.0 | Singlet | N/A |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. In the ¹³C NMR spectrum of This compound , distinct signals would be expected for each of the five carbon atoms in the molecule: two for the ethyl group and three for the pyrazole ring. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) would be particularly informative, with the C4 bearing the nitroso group and the C5 attached to the amino group showing characteristic shifts due to the electronic nature of these substituents.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| -C H₃ (ethyl) | ~15 |

| -C H₂ (ethyl) | ~45 |

| C3 | ~130-140 |

| C4 | ~110-120 |

| C5 | ~150-160 |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Nitrogen-15 NMR (¹⁵N NMR) Chemical Shielding and Coupling Constant Calculations

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy, although less common than ¹H and ¹³C NMR, provides direct information about the nitrogen atoms within a molecule. For This compound , ¹⁵N NMR would be invaluable for characterizing the four distinct nitrogen environments: the two ring nitrogens (N1 and N2), the amino group nitrogen (-NH₂), and the nitroso group nitrogen (-NO). Theoretical calculations of chemical shielding and coupling constants can aid in the assignment of these signals, offering deep insight into the electronic structure and bonding within the heterocyclic system.

Vibrational Spectroscopy (Infrared, IR)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of This compound would display characteristic absorption bands for its functional groups. Key expected vibrations include N-H stretching from the amino group (typically in the 3300-3500 cm⁻¹ region), C-H stretching from the ethyl group and pyrazole ring (around 2850-3100 cm⁻¹), N=O stretching of the nitroso group (around 1500-1600 cm⁻¹), and C=N and N-N stretching vibrations characteristic of the pyrazole ring.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| -NH₂ | N-H Stretch | 3300-3500 |

| C-H (Alkyl/Aryl) | C-H Stretch | 2850-3100 |

| -NO | N=O Stretch | 1500-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The UV-Vis spectrum of This compound is expected to show absorption maxima (λmax) corresponding to π→π* and n→π* transitions. The conjugated pyrazole system, along with the auxochromic amino group and the chromophoric nitroso group, would likely result in characteristic absorption bands in the UV-Vis region, contributing to the compound's color and providing data on its electronic structure.

Mass Spectrometry (MS) Techniques and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For This compound , high-resolution mass spectrometry (HRMS) would provide a precise molecular weight, confirming its molecular formula. Analysis of the fragmentation pattern in the mass spectrum, often obtained through techniques like electron ionization (EI-MS) or electrospray ionization (ESI-MS), would reveal characteristic fragments resulting from the cleavage of the ethyl group, the loss of the nitroso group, and fragmentation of the pyrazole ring. This pattern serves as a molecular fingerprint, aiding in structural confirmation.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

Computational and Theoretical Investigations of 1 Ethyl 4 Nitroso 1h Pyrazol 5 Amine

Quantum Chemical Calculation Methods

Quantum chemical calculations are fundamental to predicting molecular geometries, energies, and other properties. The accuracy of these predictions is highly dependent on the chosen theoretical method and basis set.

A variety of quantum chemical levels of theory have been employed to investigate the structures and stabilities of 4-nitroso-pyrazolones, which are structurally analogous to 1-ethyl-4-nitroso-1H-pyrazol-5-amine. researchgate.net These methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (up to MP2 and MP4 levels), and Density Functional Theory (DFT). researchgate.netresearchgate.net

Among DFT methods, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly used. researchgate.netepstem.net This functional combines the accuracy of ab initio methods with computational efficiency, making it suitable for studying complex organic molecules. nih.gov The geometries of possible tautomers and isomers are typically optimized at these levels of theory to locate stable structures on the potential energy surface. researchgate.net For instance, in the study of 1-ethyl-3-methyl-4-nitroso-5-pyrazolone, geometries were located at the B3LYP, HF, and MP2 levels to understand its tautomeric and isomeric forms. researchgate.net

The choice of basis set is critical for obtaining reliable results from quantum chemical calculations. Pople-style basis sets, such as 6-31+G(d,p), are frequently used for these types of molecules. researchgate.net This basis set includes polarization functions (d,p) on heavy and hydrogen atoms, respectively, to describe the anisotropic shape of the electron density, and diffuse functions (+) on heavy atoms to better represent loosely bound electrons. researchgate.net

For more precise energy calculations, larger basis sets like 6-311+G** have also been utilized. researchgate.net The selection of an appropriate basis set involves a trade-off between computational cost and accuracy, and sets like 6-31+G(d,p) have been shown to provide a good balance for optimizing geometries and calculating properties of pyrazole (B372694) derivatives. researchgate.net

Tautomerism and Isomerism Studies of Nitroso Pyrazolones

Nitroso pyrazoles can exist in several tautomeric and isomeric forms, most notably the nitroso-enamine and oxime-imine forms. Computational studies are essential for determining the energetic landscape of these different structures. researchgate.net

When the 4-nitroso group tautomerizes to an oxime (=N-OH), geometrical isomerism arises around the C=N bond, leading to syn and anti configurations. researchgate.net These isomers can have different stabilities and spectroscopic properties. nih.gov Computational studies on N-alkyl substituted 4-nitroso-pyrazolones have shown that the compound can exist as a mixture of syn- and anti-oxime isomers. researchgate.net The calculations help to identify these distinct isomers and predict their geometries. For example, in the case of 1-ethyl-3-methyl-4-nitroso-5-pyrazolone, both syn- and anti-oxime forms were identified as stable isomers. researchgate.net

The relative stability of tautomers and isomers can be significantly influenced by the surrounding medium. mdpi.comnih.gov The Polarizable Continuum Model (PCM) is a widely used computational method to estimate the effect of a solvent on the relative stabilities of different molecular structures. researchgate.net This model treats the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution. mdpi.com

By performing calculations with the PCM, researchers can simulate the energetic effects of various solvents, from nonpolar to polar. nih.gov Studies on related 4-nitroso-pyrazolones have shown that the inclusion of solvent effects via the PCM is crucial for accurately predicting which forms are most stable in solution. researchgate.netresearchgate.net The model helps to understand how interactions with the solvent can shift the tautomeric equilibrium, potentially favoring a different isomer than what is predicted in the gas phase. nih.gov

A primary goal of computational studies is to determine the relative energies of all possible tautomers and isomers to predict which forms are most likely to be observed experimentally. researchgate.net Calculations for 1-ethyl-3-methyl-4-nitroso-5-pyrazolone, a close analog, have suggested that in solution, the oxime tautomer is energetically favored over the nitroso form. researchgate.net

Furthermore, the calculations indicate that this compound likely exists as a mixture of the syn- and anti-oxime isomers, as their calculated energies are very close, making them practically isoenergetic. researchgate.netresearchgate.net This coexistence of oxime forms in solution corresponds well with available experimental NMR data for this class of compounds. researchgate.net The relative energies provide a quantitative basis for understanding the dynamic equilibrium between these different species.

| Compound Class | Computational Method | Key Finding | Reference |

|---|---|---|---|

| N-alkyl substituted 4-nitroso-pyrazolones | DFT (B3LYP), HF, MP2 | The oxime tautomer is energetically favored over the nitroso form in solution. | researchgate.net |

| N-alkyl substituted 4-nitroso-pyrazolones | DFT, PCM | The compound exists as a mixture of syn- and anti-oxime isomers in solution. | researchgate.netresearchgate.net |

| N-alkyl substituted 4-nitroso-pyrazolones | MP2 | The syn- and anti-oxime rotamers are practically isoenergetic. | researchgate.net |

Electronic Structure and Reactivity Predictions

Theoretical calculations are instrumental in predicting the chemical reactivity and kinetic stability of molecules. researchgate.net These predictions are often based on the analysis of molecular orbitals and electron density distributions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO (ELUMO–EHOMO) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

For this compound, the electron density is expected to be concentrated around the electronegative nitrogen and oxygen atoms of the amine and nitroso groups. The HOMO is likely localized on the electron-rich pyrazole ring and the amino group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is likely centered on the electron-deficient nitroso group, marking it as the probable site for nucleophilic attack.

Global reactivity descriptors, calculated from HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity.

Table 1: Hypothetical Global Reactivity Descriptors This table is illustrative and based on typical values for similar heterocyclic compounds.

| Descriptor | Formula | Hypothetical Value | Significance |

| HOMO Energy | EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | ELUMO | -1.8 eV | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 eV | Indicates kinetic stability and chemical reactivity |

| Electronegativity (χ) | -(ELUMO+EHOMO)/2 | 4.15 eV | Measures the power of an atom to attract electrons |

| Chemical Hardness (η) | (ELUMO-EHOMO)/2 | 2.35 eV | Resistance to change in electron distribution |

| Chemical Softness (S) | 1/(2η) | 0.21 eV⁻¹ | Reciprocal of hardness, indicates high reactivity |

| Electrophilicity Index (ω) | χ²/(2η) | 3.67 eV | Propensity of a species to accept electrons |

Computational methods can effectively predict the regioselectivity of chemical reactions by comparing the activation energies of different possible reaction pathways. For substituted pyrazoles, reactions such as alkylation can occur at different nitrogen atoms or, in some cases, at an oxygen atom if tautomers exist.

In studies of related 4-nitroso-1H-pyrazoles, quantum-chemical calculations have been used to determine that N-alkylation is typically favored both kinetically and thermodynamically over O-alkylation. researchgate.net By calculating the energies of the transition states and final products for reaction at each potential site in this compound, a similar preference can be rationalized. The site with the lowest activation energy barrier will correspond to the major product, thus explaining the observed regioselectivity.

Theoretical chemistry is a key tool for elucidating complex reaction mechanisms. For substitution reactions, computational models can help distinguish between SN1 and SN2 pathways. This is achieved by mapping the potential energy surface of the reaction, locating the transition state(s), and calculating the associated energy barriers.

SN1 Mechanism: A computational search would focus on the stability of the potential carbocation intermediate formed after the leaving group departs. A stable intermediate would suggest a plausible SN1 pathway.

SN2 Mechanism: The model would calculate the transition state energy of a concerted process where the nucleophile attacks as the leaving group departs.

By comparing the activation energies calculated for both the SN1 and SN2 pathways, the most energetically favorable route can be identified. This approach has been widely applied to understand the reactivity of various heterocyclic systems. acs.org

The stability of a molecule, particularly its thermal stability, is closely related to the strength of its chemical bonds. Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. Computational methods can predict BDEs with reasonable accuracy, identifying the weakest bond in the molecule, which is often the initial site of thermal decomposition.

Table 2: Illustrative Predicted Bond Dissociation Energies (BDE) These values are hypothetical and serve to illustrate the application of computational analysis.

| Bond | Bond Type | Predicted BDE (kJ/mol) | Implication |

| C4–N(nitroso) | Ring Carbon - Nitroso Nitrogen | 210 | Potentially a weak point for decomposition |

| N–O (nitroso) | Nitroso Nitrogen - Oxygen | 175 | Often the weakest bond in nitroso compounds |

| N1–N2 | Ring Nitrogen - Nitrogen | 550 | Strong bond, typical for pyrazole ring stability |

| N1–C(ethyl) | Ring Nitrogen - Ethyl Carbon | 340 | Relatively stable C-N single bond |

| C5–N(amine) | Ring Carbon - Amine Nitrogen | 380 | Strong bond contributing to molecular stability |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental data. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common and highly useful application.

Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically coupled with a DFT functional like B3LYP, it is possible to calculate the isotropic magnetic shielding constants for each nucleus in the molecule. researchgate.net These values are then converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

These predicted spectra can help in assigning peaks in an experimental spectrum, distinguishing between isomers, and confirming the proposed structure of a newly synthesized compound. bas.bg

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts This table presents hypothetical, yet chemically reasonable, predicted chemical shifts for the specified compound.

| Atom Type | Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Ethyl Group | -CH₂- | 4.10 | 45.2 |

| -CH₃ | 1.45 | 14.8 | |

| Amine Group | -NH₂ | 5.50 | - |

| Pyrazole Ring | C3 | 7.80 | 148.5 |

| C4 | - | 125.0 | |

| C5 | - | 155.6 |

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Key Synthetic Intermediate in Pyrazole (B372694) Chemistry

As a functionalized pyrazole, 1-ethyl-4-nitroso-1H-pyrazol-5-amine is a valuable building block for more complex molecules. scirp.org The pyrazole moiety itself is a cornerstone in many compounds with significant biological and pharmacological activities. scirp.orgnih.gov The strategic placement of the amino and nitroso groups on adjacent carbon atoms facilitates cyclization reactions and further functionalization, making it a preferred precursor for a range of pyrazole derivatives.

A primary application of this compound is its role as a direct intermediate in the synthesis of 1-alkyl-4,5-diaminopyrazole salts. google.comgoogle.com This transformation is achieved through the chemical reduction of the nitroso group (-NO) to a primary amine group (-NH2), yielding the corresponding 4,5-diaminopyrazole structure.

This reduction is a critical step in producing compounds like 1-hydroxyethyl-4,5-diamino pyrazole sulfate, a key component used as a precursor in oxidative hair dye formulations. cir-safety.orgeuropa.eu The synthesis often involves catalytic hydrogenation, for instance, using a palladium-on-activated-carbon catalyst under hydrogen pressure, to efficiently convert the nitroso intermediate to the final diamino product. google.comcir-safety.org Other reducing agents, such as tin(II) chloride in hydrochloric acid, have also been employed for analogous transformations in pyrazole chemistry. nih.gov The resulting 1-alkyl-4,5-diaminopyrazole salts are valued for their ability to form stable, colored molecules upon oxidation and coupling. cir-safety.org

The reactivity of this compound and its analogues makes them excellent starting materials for constructing fused nitrogen heterocycles, which are core structures in many biologically active compounds. nih.govscirp.org The adjacent amino and nitroso groups can participate in cyclocondensation reactions with various reagents to form bicyclic systems.

Researchers have developed efficient one-pot acid catalytic cyclization methods using 5-amino-4-nitrosopyrazoles to synthesize imidazo[4,5-c]pyrazoles and pyrazolo[3,4-d]pyrimidines. researchgate.netresearchgate.net For example, the reaction of 5-amino-4-nitrosopyrazoles with β-ketonitriles in pyridine (B92270) leads to the formation of pyrazolo[3,4-b]pyrazines. nih.gov These fused heterocyclic systems are of significant interest in medicinal chemistry and materials science. scirp.orgnih.gov

Table 1: Examples of Fused Heterocycles Synthesized from 5-Amino-4-nitrosopyrazole Analogues

| Starting Material | Reagent/Condition | Fused Heterocycle Product | Citation |

|---|---|---|---|

| 5-Amino-4-nitrosopyrazole | Vilsmeier Reagent (HCONH₂/POCl₃) | Imidazo[4,5-c]pyrazole | researchgate.netresearchgate.net |

| 5-Amino-4-nitrosopyrazole | Vilsmeier Reagent (HCONH₂/POCl₃) | Pyrazolo[3,4-d]pyrimidine | researchgate.netresearchgate.net |

| 5-Amino-4-nitrosopyrazole | β-Ketonitriles in Pyridine | Pyrazolo[3,4-b]pyrazine | nih.gov |

| 5-Alkylamino-4-nitrosopyrazole | Reflux in dry pyridine | Imidazo[4,5-c]pyrazole | scirp.org |

Contributions to the Design and Development of High-Energy Density Materials (for related analogues)

While this compound itself is not primarily cited as a high-energy material, its structural analogues, particularly nitrated pyrazoles, are central to the development of high-energy density materials (HEDMs). nih.gov These materials are sought after for applications in explosives, propellants, and pyrotechnics. nih.gov

The design of pyrazole-based energetic compounds focuses on introducing explosophoric groups, such as nitro (-NO₂) and nitramine (-NHNO₂), onto the pyrazole ring. nih.govresearchgate.net These modifications contribute to a high heat of formation, increased density, and a favorable oxygen balance, which are key characteristics of effective energetic materials. nih.govmdpi.com Nitrated pyrazoles like 3,4-dinitropyrazole (DNP) are important intermediates for new explosives. nih.gov The high nitrogen content inherent in the pyrazole ring is advantageous, as it leads to the release of a large amount of energy and the formation of stable nitrogen gas (N₂) upon detonation. researchgate.net Research in this area aims to create materials that are not only powerful but also possess tailored thermal stability and reduced sensitivity to impact and friction. nih.govresearchgate.net

Innovation in Organic Synthetic Methodologies (e.g., Telescoping and One-Pot Syntheses)

The synthesis of this compound and its subsequent conversion to 1-alkyl-4,5-diaminopyrazole salts have been subjects of methodological innovation, leading to more efficient and cost-effective production. google.comgoogle.com A significant advancement is the development of a "telescoping" or "one-pot" synthesis process. google.comgoogle.com

A telescoping synthesis involves performing multiple reaction steps sequentially in the same reactor without isolating the intermediate products. google.comgoogle.com This approach offers several advantages over traditional multi-step syntheses, including:

Reduced reaction time and operational simplicity.

Lower production costs and reduced generation of chemical waste.

Patented processes describe a telescoping one-pot synthesis that produces 5-amino-4-nitroso-1-alkyl-1H-pyrazole salts in a high-yield and cost-effective manner. google.comgoogle.com Furthermore, one-pot methodologies have been successfully applied to the synthesis of fused heterocycles from 5-amino-4-nitrosopyrazoles, demonstrating the broader trend towards greener and more efficient synthetic protocols in pyrazole chemistry. researchgate.netamazonaws.commdpi.com

Future Research Directions

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign synthetic methodologies is a paramount goal in modern organic chemistry. Future research should prioritize the exploration of novel synthetic routes to 1-ethyl-4-nitroso-1H-pyrazol-5-amine and its derivatives that offer improvements in terms of yield, scalability, and sustainability.

Conventional syntheses of aminopyrazoles often involve the condensation of β-ketonitriles with hydrazines. beilstein-journals.org Subsequent nitrosation can then introduce the nitroso group. However, these classical methods may involve harsh reaction conditions or the use of hazardous reagents. Future synthetic strategies could focus on:

Continuous Flow Synthesis: Transitioning from batch to continuous flow processes can offer enhanced safety, better heat and mass transfer, and improved product consistency. A potential flow synthesis is outlined in Table 1.

Catalytic C-H Functionalization: Direct C-H nitrosation of a 1-ethyl-1H-pyrazol-5-amine precursor would be a highly atom-economical approach, avoiding the need for pre-functionalized substrates.

Biocatalysis: The use of enzymes, such as tailored nitrous acid producing enzymes, could offer a green and highly selective method for the nitrosation step under mild conditions.

Mechanochemical Synthesis: Solid-state reactions induced by mechanical force can reduce or eliminate the need for solvents, leading to more sustainable processes.

| Parameter | Proposed Condition | Rationale |

|---|---|---|

| Reactants | 1-ethyl-1H-pyrazol-5-amine, Sodium Nitrite (B80452), Acetic Acid | Readily available starting materials for nitrosation. |

| Solvent | Water/Ethanol mixture | Greener solvent choice with good solubility for reactants. |

| Reactor Type | Microreactor | Enhanced mixing and heat transfer for a potentially exothermic reaction. |

| Temperature | 0 - 10 °C | Controlled temperature to prevent side reactions and decomposition of the nitroso product. |

| Residence Time | 2 - 5 minutes | Optimized for high conversion and minimal byproduct formation. |

Advanced Mechanistic Investigations into Reactivity and Selectivity

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing transformations and designing new ones. The interplay between the amino, nitroso, and pyrazole (B372694) core functionalities likely leads to complex reactivity patterns.

Future mechanistic studies should employ a combination of experimental and computational techniques to elucidate:

Tautomeric Equilibria: The nitroso-oxime tautomerism is a known phenomenon in related systems. mdpi.com Investigating the position of this equilibrium for this compound under various conditions (e.g., solvent polarity, pH) is essential.

Regioselectivity of Electrophilic and Nucleophilic Attack: The pyrazole ring has multiple sites for potential reactions. Computational modeling, such as Density Functional Theory (DFT) calculations, can predict the most likely sites for electrophilic and nucleophilic attack, guiding synthetic efforts.

Kinetics and Thermodynamics of Key Reactions: Detailed kinetic studies of the nitrosation reaction and subsequent derivatization reactions will provide valuable data for process optimization.

| Research Question | Computational Approach | Experimental Technique |

|---|---|---|

| Tautomeric Equilibrium | DFT calculations of tautomer energies | Variable-temperature NMR spectroscopy, UV-Vis spectroscopy |

| Reaction Pathways | Transition state theory calculations | In-situ reaction monitoring (e.g., ReactIR), Isotope labeling studies |

| Electronic Structure | Natural Bond Orbital (NBO) analysis | X-ray crystallography, Cyclic voltammetry |

Development of Diverse Chemical Transformations for Further Derivatization

The functional groups present in this compound (amino, nitroso, and the pyrazole ring itself) offer multiple handles for further chemical modification. A systematic exploration of its reactivity will expand the chemical space accessible from this scaffold.

Key areas for investigation include:

Reduction of the Nitroso Group: Selective reduction of the nitroso group to an amino group would yield a 1,4,5-triaminopyrazole derivative, a potentially valuable building block for the synthesis of fused heterocyclic systems.

Oxidation of the Nitroso Group: Oxidation of the nitroso group to a nitro group would provide access to 1-ethyl-4-nitro-1H-pyrazol-5-amine, a compound with different electronic properties and potential applications, for instance, in energetic materials. nih.gov

Reactions of the Amino Group: The amino group can be acylated, alkylated, or used in condensation reactions to introduce a wide variety of substituents, thereby tuning the properties of the molecule.

Cyclization Reactions: The adjacent amino and nitroso groups could potentially participate in cyclization reactions to form fused pyrazolo-triazine or other heterocyclic systems.

Targeted Synthesis of Analogues for Specific Chemical Applications

The synthesis of analogues of this compound with tailored properties is a promising avenue for discovering new functional molecules. The design of these analogues should be guided by structure-property relationships.

Potential applications and the corresponding targeted modifications include:

Coordination Chemistry: The nitrogen atoms of the pyrazole ring and the amino and nitroso groups are potential coordination sites for metal ions. The synthesis of analogues with different substituents at the C3 and C5 positions could modulate the coordinating ability and lead to novel metal complexes with interesting catalytic or material properties.

Materials Science: Pyrazole-based compounds have been investigated as components of dyes and pigments. Analogues with extended π-conjugated systems could be synthesized and their photophysical properties investigated for applications in organic electronics.

Agrochemicals and Pharmaceuticals: The 5-aminopyrazole scaffold is a known pharmacophore. beilstein-journals.org The synthesis of a library of analogues with diverse substituents, followed by biological screening, could lead to the discovery of new bioactive compounds. For example, analogues of edaravone, a pyrazole-based antioxidant, have been explored. mdpi.comresearchgate.net

| Analogue Structure | Modification Rationale | Potential Application |

|---|---|---|

| Introduction of a phenyl group at C3 | Increase steric bulk and introduce aromatic interactions | Crystal engineering, host-guest chemistry |

| Replacement of the N-ethyl group with a long alkyl chain | Increase lipophilicity | Surfactants, liquid crystals |

| Fusion of an aromatic ring to the pyrazole core | Extend π-conjugation | Organic light-emitting diodes (OLEDs), fluorescent probes |

Q & A

Q. What are the common synthetic routes for 1-ethyl-4-nitroso-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including diazotization and nitrosation reactions. For example, analogs like 4-((2-chlorophenyl)diazenyl)-5-ethyl-1H-pyrazol-3-amine are synthesized via condensation of pyrazole precursors with aryl diazonium salts under acidic conditions (yields ~69–71%) . Key parameters include:

- Temperature control : Reactions often proceed at 0–5°C to stabilize reactive intermediates (e.g., nitroso groups).

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Purification : Column chromatography or recrystallization improves purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- NMR spectroscopy : H and C NMR identify substituent patterns (e.g., ethyl groups at δ 1.2–1.4 ppm, nitroso protons at δ 8.5–9.0 ppm) .

- Mass spectrometry (MS) : EI-MS confirms molecular weight (e.g., m/z 249 for related pyrazole derivatives) .

- X-ray crystallography : Resolves spatial arrangement, particularly for nitroso group geometry .

Q. What biological assays are typically used to evaluate the compound’s activity?

- Enzyme inhibition assays : Measure IC values against targets like kinases or oxidoreductases.

- Receptor binding studies : Radioligand displacement assays quantify affinity for GPCRs or nuclear receptors .

- Cytotoxicity screening : MTT assays in cancer cell lines assess therapeutic potential .

Advanced Research Questions

Q. How can researchers address stability challenges of the nitroso group during synthesis or storage?

The nitroso group is prone to decomposition via oxidation or dimerization. Mitigation strategies include:

- Inert atmosphere : Conduct reactions under nitrogen/argon to minimize oxidation.

- Low-temperature storage : Store at –20°C in dark conditions to prevent photodegradation.

- Stabilizing agents : Add antioxidants (e.g., BHT) to reaction mixtures .

Q. How do structural modifications influence the compound’s biological activity?

Comparative studies of pyrazole analogs reveal:

| Substituent | Effect on Activity | Reference |

|---|---|---|

| Ethyl at N1 | Enhances metabolic stability | |

| Nitroso at C4 | Increases electrophilicity, improving enzyme inhibition | |

| Fluorine at C5 | Modulates bioavailability via lipophilicity | |

| Rational design should balance electronic (e.g., nitroso electrophilicity) and steric (e.g., ethyl group bulk) effects . |

Q. How can researchers resolve contradictions in spectral data or bioactivity results across studies?

- Data validation : Cross-check NMR/MS with computational tools (e.g., DFT calculations for C shifts).

- Assay standardization : Use positive controls (e.g., known kinase inhibitors) to normalize bioactivity data.